molecular formula C12H9Cl2NO2 B1453402 Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate CAS No. 1133115-64-6

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

Cat. No.: B1453402
CAS No.: 1133115-64-6
M. Wt: 270.11 g/mol
InChI Key: YCODGLFIKPZDTK-UHFFFAOYSA-N
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Description

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate ( 1133115-64-6) is a high-purity quinoline derivative with a molecular formula of C 12 H 9 Cl 2 NO 2 and a molecular weight of 270.11 g/mol . This compound is characterized by its methyl ester and dichloro-substituted quinoline ring system, serving as a valuable synthetic intermediate in organic and medicinal chemistry research. Quinoline scaffolds are of significant interest in drug discovery due to their diverse biological activities . They are recognized as important motifs for developing new therapeutic agents and have been extensively studied as key precursors in the synthesis of complexes with potential biological activity . Researchers utilize this compound and its derivatives as building blocks for the synthesis of more complex molecules, particularly in the exploration of novel compounds with specialized properties . For laboratory use only. This product is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-6-8(13)4-3-7-9(14)5-10(12(16)17-2)15-11(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCODGLFIKPZDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674832
Record name Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-64-6
Record name Methyl 4,7-dichloro-8-methyl-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it may interact with enzymes involved in the metabolic pathways, altering their activity and leading to changes in the cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function. The compound’s interaction with enzymes and other proteins can lead to alterations in their activity, which in turn affects the biochemical pathways within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound can result in significant changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Biological Activity

Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C11H7Cl2NO2C_{11}H_7Cl_2NO_2 and a molecular weight of 256.08 g/mol. Its structure features two chlorine atoms at the 4 and 7 positions of the quinoline ring and a carboxylate group at the 2 position. This unique substitution pattern influences its biological activity and chemical reactivity, differentiating it from other quinoline derivatives.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. It has been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with Minimum Inhibitory Concentrations (MICs) reported at 50 µM and 75 µM respectively .
  • Anticancer Properties : Research indicates that this compound may have cytotoxic effects on cancer cells. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, with effective concentrations (EC50) ranging from 3.1 to 4.8 μM .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially interfering with DNA replication and other critical pathways necessary for bacterial survival or cancer cell proliferation.

Biological Activity Summary Table

Activity Target Organisms/Cells Observed Effects Reference
AntimicrobialS. aureus, E. coliInhibition of growth (MIC = 50 µM)
AnticancerVarious cancer cell linesInduction of apoptosis (EC50 = 3.1–4.8 μM)
Enzyme inhibitionVariousInterference with DNA replication

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound showed bacteriostatic characteristics against Gram-positive bacteria, emphasizing its potential use as an antibiotic agent .
  • Cytotoxicity Assessment : In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on different cancer cell lines, confirming its potential as a lead compound for anticancer drug development.
  • Mechanistic Insights : Further investigations into the mechanism revealed that this compound may act by disrupting metabolic pathways essential for bacterial growth and cancer cell survival, although specific targets remain to be fully elucidated.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring undergoes oxidation under controlled conditions. For example, treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the nitrogen-containing ring into a quinoline N-oxide derivative. This modification alters the compound’s electronic properties and enhances its solubility in polar solvents.

Reaction TypeReagents/ConditionsProductYieldReference
N-OxidationH₂O₂ (30%), 60°C, 6 hrMethyl 4,7-dichloro-8-methylquinoline-2-carboxylate N-oxide~75%

Reduction Reactions

The ester group at position 2 is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the ester to a primary alcohol, yielding 4,7-dichloro-8-methylquinoline-2-methanol . This reaction proceeds via nucleophilic acyl substitution .

Reaction TypeReagents/ConditionsProductYieldReference
Ester ReductionLiAlH₄, THF, 0°C → rt, 3 hr4,7-Dichloro-8-methylquinoline-2-methanol~65%

Substitution Reactions

The chlorine atoms at positions 4 and 7 participate in nucleophilic aromatic substitution (NAS). For instance:

  • Amination : Reacting with ammonia (NH₃) or primary amines (e.g., methylamine) in the presence of a copper catalyst replaces chlorine with an amine group.

  • Thiolation : Treatment with sodium hydrosulfide (NaSH) substitutes chlorine with a thiol group (-SH).

Reaction TypeReagents/ConditionsProductYieldReference
Chlorine Substitution (NH₃)NH₃ (aq.), CuCl, 120°C, 12 hrMethyl 4-amino-7-chloro-8-methylquinoline-2-carboxylate~50%
Chlorine Substitution (NaSH)NaSH, DMF, 80°C, 6 hrMethyl 4-mercapto-7-chloro-8-methylquinoline-2-carboxylate~45%

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in ethanol converts the ester to a carboxylic acid.

  • Basic Hydrolysis : Sodium hydroxide (NaOH) yields the corresponding carboxylate salt .

Reaction TypeReagents/ConditionsProductYieldReference
Ester Hydrolysis (Acidic)HCl (6M), EtOH, reflux, 8 hr4,7-Dichloro-8-methylquinoline-2-carboxylic acid~85%
Ester Hydrolysis (Basic)NaOH (2M), H₂O, 60°C, 4 hrSodium 4,7-dichloro-8-methylquinoline-2-carboxylate~90%

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling with aryl boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄), enabling the introduction of aryl groups at reactive positions .

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24 hrMethyl 4,7-dichloro-8-methyl-5-phenylquinoline-2-carboxylate~55%

Key Structural and Reactivity Insights

  • Electrophilic Sites : Chlorine atoms at positions 4 and 7 are prime targets for substitution due to their electron-withdrawing effects.

  • Steric Effects : The methyl group at position 8 slightly hinders reactivity at adjacent positions but enhances stability .

  • Electronic Effects : The ester group at position 2 directs electrophiles to the para and meta positions of the quinoline ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The primary structural analogues of this compound include halogenated and alkyl-substituted quinoline carboxylates. A key comparison is with Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate (CAS 1150164-82-1), which replaces the 8-methyl group with fluorine.

Table 1: Structural and Molecular Comparison
Property Methyl 4,7-Dichloro-8-Methylquinoline-2-Carboxylate Methyl 4,7-Dichloro-8-Fluoroquinoline-2-Carboxylate
CAS No. 1133115-64-6 1150164-82-1
Molecular Formula C₁₂H₉Cl₂NO₂ C₁₁H₆Cl₂FNO₂
Molecular Weight 270.1 g/mol 262.08 g/mol
Substituents 4-Cl, 7-Cl, 8-CH₃ 4-Cl, 7-Cl, 8-F
Purity ≥98% 95% (discontinued)
Price (1g) $200.81 €148.00 (\sim$162.80)

Key Observations :

  • The methyl-substituted compound has a higher molecular weight due to the additional carbon from the methyl group.

Physicochemical Properties

  • Lipophilicity : The 8-methyl group in the target compound likely increases lipophilicity compared to the fluorinated analogue, affecting membrane permeability in biological systems.
  • Stability : Both compounds are stable at room temperature, but fluorine’s strong C-F bond may confer greater resistance to hydrolysis or oxidation in the fluorinated derivative .

Preparation Methods

Ring Closure to Obtain 7-Chloro-8-methylquinoline

  • Starting materials: m-chloro-o-toluidine (3-chloro-2-methylaniline) and glycerol.
  • Process: The ring closure reaction is carried out by heating m-chloro-o-toluidine with glycerol in the presence of concentrated sulfuric acid and sodium iodide as a catalyst.
  • Conditions:
    • Addition of glycerol dropwise at 120 °C over 4 hours.
    • Further heating at 140 °C for 3 hours.
    • Post-reaction neutralization to pH 9-10 with sodium hydroxide.
    • Extraction and purification yield 7-chloro-8-methylquinoline with ~92% yield and 98.3% purity.

This method avoids excessive waste acid and water, improving environmental and economic aspects of the synthesis.

Oxidation to 7-chloro-8-quinolinecarboxylic acid

  • Catalysts: N-hydroxyphthalimide and azobisisobutyronitrile.
  • Oxidant: Oxygen under pressure (~4 MPa).
  • Solvent: Acetonitrile.
  • Conditions: Heating at 90-100 °C for 9-12 hours.
  • Outcome: High yield (~92-93%) of 7-chloro-8-quinolinecarboxylic acid with purity above 97% confirmed by NMR and mass spectrometry.

Chlorination to 4,7-dichloro-8-methylquinoline-2-carboxylic acid

  • Catalyst: Azobisisobutyronitrile.
  • Reagent: Chlorine gas.
  • Solvent: Organic solvents such as dichlorobenzene, carbon tetrachloride, or 1,2-dichloroethane; dichlorobenzene preferred.
  • Conditions: Temperature range 40-160 °C, typically 80-120 °C, reaction time 2-20 hours, preferably 6-10 hours.
  • Molar ratio: Chlorine used in 1.1 to 20 moles per mole of quinolinecarboxylic acid.
  • Result: Efficient chlorination at the 4 and 7 positions to yield 4,7-dichloro-8-methylquinoline-2-carboxylic acid.

Decarboxylation and Chlorination via Phosphorus Oxychloride Route

An alternative method involves decarboxylation and chlorination of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid to produce the dichloroquinoline ester.

Decarboxylation

  • Starting material: 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid.
  • Solvent: Diphenyl ether or other inert high-boiling solvents such as mineral oil or phenanthrene.
  • Conditions: Heating at approximately 230 °C to effect decarboxylation.

Chlorination with Phosphorus Oxychloride

  • Reagent: Phosphorus oxychloride (POCl3).
  • Conditions: Reaction with decarboxylated material at ~100 °C.
  • Workup: Dilution with water forms a biphasic mixture; the aqueous acidic layer is separated and neutralized with caustic soda to precipitate 8-methyl-4,7-dichloroquinoline.
  • Recovery: Filtration and drying under vacuum at 30-40 °C.
  • Notes: Hydrochloric acid or other hydrohalic acids like hydrobromic acid can be used; Dowtherm can be replaced by other inert solvents.

Summary Table of Key Preparation Steps

Step Starting Material Reagents / Catalysts Conditions Product Yield / Purity
1. Ring closure m-chloro-o-toluidine + glycerol H2SO4, NaI 120-140 °C, 7 h total 7-chloro-8-methylquinoline 92.1%, 98.3% purity
2. Oxidation 7-chloro-8-methylquinoline N-hydroxyphthalimide, AIBN, O2 90-100 °C, 9-12 h, 4 MPa O2 7-chloro-8-quinolinecarboxylic acid ~92%, >97% purity
3. Chlorination 7-chloro-8-quinolinecarboxylic acid Cl2, AIBN 80-120 °C, 6-10 h, organic solvent 4,7-dichloro-8-methylquinoline-2-carboxylic acid High yield
4. Decarboxylation & chlorination 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid POCl3, diphenyl ether 230 °C (decarboxylation), 100 °C (chlorination) 8-methyl-4,7-dichloroquinoline Efficient precipitation and recovery
5. Esterification (inferred) 4,7-dichloro-8-methylquinoline-2-carboxylic acid Methanol, acid catalyst Reflux Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate Standard esterification yields

Q & A

Q. What are the standard synthetic routes for Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of substituted quinolines often involves multi-step protocols. For example:

  • Conrad-Limpach synthesis : Starting from m-chloroaniline derivatives and ethyl ethoxymethylenemalonate, cyclization under acidic conditions forms the quinoline core. Subsequent chlorination (e.g., using PCl₅ or SOCl₂) and esterification steps introduce the 4,7-dichloro and methyl carboxylate groups .
  • Halogenation of precursor quinoline esters : Bromination or chlorination of hydroxyquinoline intermediates (e.g., methyl 6-bromo-4-hydroxy-8-nitro-quinoline-2-carboxylate) using agents like PBr₃ or POCl₃ can yield halogenated derivatives, as demonstrated in analogous protocols .

Q. Key factors affecting yield :

  • Temperature control during cyclization (excessive heat may lead to decarboxylation).
  • Stoichiometry of halogenating agents to avoid over-substitution.
  • Purity of intermediates, monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Distinct signals for the methyl ester group (δ ~3.9 ppm for CH₃ in ¹H NMR; δ ~165 ppm for carbonyl in ¹³C NMR) and aromatic protons (split patterns due to chloro/methyl substituents) .
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₂H₁₀Cl₂NO₂: 278.0024) and fragmentation patterns consistent with chlorine isotopes .
  • IR spectroscopy : Absorption bands for ester C=O (~1720 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months. Monitor degradation via HPLC and track loss of parent compound .
  • Recommended storage : Dry, inert atmosphere (argon), and temperatures ≤ -20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for substituted quinolines, such as unexpected splitting or missing signals?

Common issues and solutions:

  • Rotamers or conformational isomerism : Use variable-temperature NMR to coalesce split signals (e.g., ester methyl groups restricted by steric hindrance).
  • Residual solvent peaks : Ensure thorough drying or use deuterated solvents with minimal proton content (e.g., DMSO-d₆ vs. CDCl₃).
  • Paramagnetic impurities : Purify via recrystallization or column chromatography to remove metal catalysts (e.g., Pd residues from coupling reactions) .

Q. How can computational methods (e.g., DFT) optimize reaction pathways for derivatizing this compound?

  • Reaction mechanism modeling : Simulate intermediates and transition states for key steps (e.g., nucleophilic substitution at C-4/C-7 positions) to predict regioselectivity.
  • Solvent effects : Use COSMO-RS models to screen solvents for improved solubility or reaction efficiency. For example, DMF may stabilize charged intermediates better than THF .

Q. What experimental designs address low solubility of this compound in aqueous systems?

  • Co-solvent systems : Test DMSO/water or ethanol/water gradients (e.g., 10–30% organic phase) to enhance solubility for biological assays .
  • Derivatization : Introduce hydrophilic groups (e.g., morpholine or piperazine via amide coupling) while retaining core activity .
Solvent Solubility (mg/mL) Application
DMSO>50In vitro assays
Ethanol10–15Synthesis
Water<0.1Limited use

Q. How can researchers reconcile discrepancies between theoretical and observed mass spectral data?

  • Isotope pattern analysis : Chlorine (³⁵Cl/³⁷Cl) exhibits a 3:1 peak ratio; deviations may indicate impurities or incorrect molecular formula.
  • High-resolution MS : Confirm exact mass with <5 ppm error. For example, a discrepancy in [M+Na]⁺ could signal sodium adducts vs. protonated ions .

Methodological Notes

  • Synthetic route selection : Prioritize Conrad-Limpach for scalability vs. halogenation for regiochemical control .
  • Data validation : Cross-reference NMR assignments with analogous compounds (e.g., methyl 4,6-dibromo-8-nitroquinoline-2-carboxylate ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
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Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate

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